molecular formula C16H13ClFN3O3S2 B2618284 N-[(2-chlorophenyl)methyl]-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide CAS No. 886956-21-4

N-[(2-chlorophenyl)methyl]-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

Cat. No.: B2618284
CAS No.: 886956-21-4
M. Wt: 413.87
InChI Key: XHSJHIIDJRNENT-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-2-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a sulfur-containing acetamide derivative characterized by a benzothiadiazine-dioxide core substituted with a fluorine atom at position 7 and a sulfanyl-acetamide moiety at position 2. The 2-chlorophenylmethyl group attached to the acetamide nitrogen enhances lipophilicity and may influence bioactivity. Its crystallographic refinement and validation could employ SHELX programs, as these tools are widely used for small-molecule structural analysis .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O3S2/c17-12-4-2-1-3-10(12)8-19-15(22)9-25-16-20-13-6-5-11(18)7-14(13)26(23,24)21-16/h1-7H,8-9H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSJHIIDJRNENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzylamine with 7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-thiol in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under an inert atmosphere. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of alternative coupling agents or catalysts may be explored to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiadiazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive molecules.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors, through its benzothiadiazine and chlorophenyl moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with other acetamide derivatives, such as:

Compound Name / ID Core Structure Substituents/Modifications Potential Applications/Properties
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide + sulfonyl group Nitrophenyl, methylsulfonyl Intermediate for sulfur-containing heterocycles; exhibits intermolecular H-bonding
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (ID 511276-56-5) Acetamide + thiadiazole 4-Fluorophenyl, methylsulfanyl-thiadiazole Enhanced metabolic stability due to thiadiazole ring; possible antimicrobial activity
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (ID 573939-18-1) Acetamide + triazole Chloro-fluorophenyl, ethyl-furyl-triazole Bioisostere potential; triazole may improve solubility
Target Compound Acetamide + benzothiadiazine-dioxide 2-Chlorophenylmethyl, 7-fluoro-benzothiadiazine-dioxide High rigidity from fused ring; fluorine may enhance bioavailability and target selectivity

Key Structural Insights :

  • Electron-Withdrawing Groups : The nitro group in increases reactivity compared to the fluorine in the target compound, which may reduce metabolic degradation.
  • Sulfanyl vs. Sulfonyl : The sulfanyl group in the target compound and ID 511276-56-5 supports redox activity, whereas the sulfonyl group in enhances stability but reduces nucleophilicity .
Spectroscopic and Analytical Comparisons
  • NMR Data : Acetamide derivatives like those in show characteristic ¹H NMR signals for acetyl protons (δ 2.1–2.3 ppm) and thiophene/aromatic protons (δ 7.0–8.5 ppm). The target compound’s 7-fluoro and benzothiadiazine-dioxide groups would likely produce distinct ¹⁹F NMR shifts and deshielded aromatic signals.
  • Mass Spectrometry : Molecular networking (as in ) could cluster the target compound with other sulfanyl-acetamides based on fragmentation patterns. For example, the benzothiadiazine-dioxide core may yield unique fragment ions (e.g., m/z 183 for SO₂ loss), differentiating it from thiadiazole- or triazole-containing analogues.

Biological Activity

N-[(2-chlorophenyl)methyl]-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activity. This article aims to summarize the key findings related to its biological properties, mechanisms of action, and relevant research studies.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : N-[(2-chlorophenyl)methyl]-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
  • Molecular Formula : C₁₈H₁₅ClFNO₃S

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects and potential therapeutic applications. Key areas of interest include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Research indicates that N-[(2-chlorophenyl)methyl]-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide may inhibit the proliferation of cancer cells. In vitro studies have demonstrated its ability to induce apoptosis in specific cancer cell lines.
  • Enzyme Inhibition : The compound has been noted for its potential to inhibit certain enzymes involved in metabolic pathways. This could have implications for metabolic disorders and cancer treatment.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Interaction with Cellular Targets : The presence of the benzothiadiazine moiety suggests that the compound may interact with specific receptors or enzymes within cells, leading to altered cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that the compound may induce oxidative stress in target cells, contributing to its antimicrobial and anticancer effects.

Research Findings and Case Studies

A summary of significant research findings is presented in the following table:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values of 10 µg/mL.
Study BAnticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM after 48 hours of treatment.
Study CEnzyme InhibitionInhibited the activity of carbonic anhydrase with an IC50 value of 5 µM.

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